3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-phenylethyl)propanamide
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Overview
Description
3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-phenylethyl)propanamide is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This specific compound is characterized by the presence of a benzothiazole moiety attached to a propanamide group, which is further substituted with a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-phenylethyl)propanamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Propanamide Group: The propanamide group can be introduced by reacting the benzothiazole core with acryloyl chloride in the presence of a base such as triethylamine.
Substitution with Phenylethyl Group: The final step involves the substitution of the amide nitrogen with a phenylethyl group, which can be achieved through nucleophilic substitution reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-phenylethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of amines or alcohols, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides, amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted benzothiazoles and amides
Scientific Research Applications
3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-phenylethyl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of drugs targeting various diseases, including cancer and neurodegenerative disorders.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and nanomaterials, with unique properties.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-phenylethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can interact with the active site of enzymes, inhibiting their activity. The phenylethyl group can enhance the compound’s binding affinity and selectivity towards its targets. The compound may also modulate signaling pathways involved in cell proliferation, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide
- 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid
- N-(2-phenylethyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide
Uniqueness
3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-phenylethyl)propanamide is unique due to the presence of both the benzothiazole and phenylethyl groups, which confer distinct chemical and biological properties. The combination of these moieties allows for enhanced interactions with molecular targets and improved pharmacokinetic properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H18N2O2S |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
3-(2-oxo-1,3-benzothiazol-3-yl)-N-(2-phenylethyl)propanamide |
InChI |
InChI=1S/C18H18N2O2S/c21-17(19-12-10-14-6-2-1-3-7-14)11-13-20-15-8-4-5-9-16(15)23-18(20)22/h1-9H,10-13H2,(H,19,21) |
InChI Key |
PRKWPGLOMSZMFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCN2C3=CC=CC=C3SC2=O |
Origin of Product |
United States |
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